molecular formula C19H26ClFN2O3S B11328421 Azepan-1-yl{1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone

Azepan-1-yl{1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone

Cat. No.: B11328421
M. Wt: 416.9 g/mol
InChI Key: PWLQPNSEZXGGMR-UHFFFAOYSA-N
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Description

1-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 1-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the piperidine and azepane rings, followed by the introduction of the chlorofluorophenyl and methanesulfonyl groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

1-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE can be compared with other similar compounds, such as:

  • 1-[(2-chloro-6-fluorophenyl)carbonyl]piperazine
  • 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one These compounds share structural similarities but differ in their specific functional groups and overall chemical properties. The uniqueness of 1-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE lies in its combination of the piperidine and azepane rings with the chlorofluorophenyl and methanesulfonyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H26ClFN2O3S

Molecular Weight

416.9 g/mol

IUPAC Name

azepan-1-yl-[1-[(2-chloro-6-fluorophenyl)methylsulfonyl]piperidin-4-yl]methanone

InChI

InChI=1S/C19H26ClFN2O3S/c20-17-6-5-7-18(21)16(17)14-27(25,26)23-12-8-15(9-13-23)19(24)22-10-3-1-2-4-11-22/h5-7,15H,1-4,8-14H2

InChI Key

PWLQPNSEZXGGMR-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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